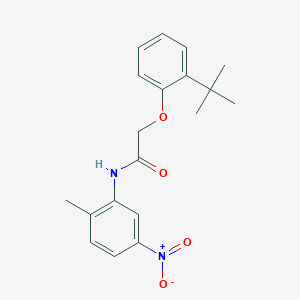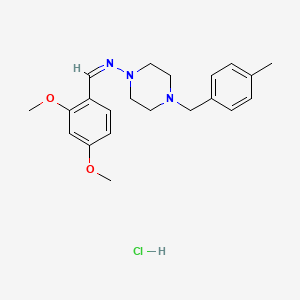![molecular formula C16H26N2O2 B5551410 N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(2-oxopiperidin-1-yl)propanamide](/img/structure/B5551410.png)
N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(2-oxopiperidin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(2-oxopiperidin-1-yl)propanamide" involves multiple steps, including N-substitution reactions, cyclization, and reactions with electrophiles in aprotic polar solvents. These processes utilize base-mediated reactions, nucleophilic substitutions, and the creation of various functional groups, demonstrating the complexity and versatility of organic synthesis techniques (Sattar et al., 2020).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the compound's properties and interactions. Techniques such as NMR, FT-IR spectroscopy, and X-ray crystallography are employed to elucidate the structure, including the arrangement of atoms, functional groups, and the stereochemistry of the molecule. These methods provide insights into the compound's three-dimensional configuration and molecular interactions (Kulai & Mallet-Ladeira, 2016).
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents Synthesis
A series of propanamide compounds, which incorporate structures similar to the specified compound, were synthesized, incorporating tosyl, piperidine, and 1,3,4-oxadiazole moieties. These compounds were evaluated for their antibacterial potential against five bacterial strains, with several demonstrating potent antibacterial activity. This research highlights the potential application of such compounds in developing new antibacterial agents (Sattar et al., 2020).
Luminescent Materials Development
Benzothiazole derivatives, structurally related to the compound , have been synthesized and studied for their luminescent properties. These derivatives exhibit different emission regions, making them suitable for applications in white-light emission by doping them into a polymer matrix. This application in optoelectronics suggests a method for the simple fabrication of white-light-emitting devices (Lu et al., 2017).
Inhibitors for Dihydroceramide Desaturase
The synthesis and evaluation of analogues of a specific propanamide compound as inhibitors for dihydroceramide desaturase are documented. These studies are crucial for understanding the role of such compounds in regulating ceramide biosynthesis, with implications for diseases associated with lipid metabolism (Triola et al., 2003).
Anticonvulsant Activity Research
Research into N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides has shown potential antiallergic activity, with specific compounds demonstrating comparable efficacy to established treatments. This indicates a possible application in developing new therapeutic options for allergic reactions and conditions (Courant et al., 1993).
Antifungal and Antibacterial Compound Synthesis
Investigations into secondary metabolites from endophytic fungi have yielded compounds with significant antifungal, antibacterial, antioxidant, and cytotoxic activities. These findings support the potential for developing novel pharmaceuticals and agrochemicals based on such natural product derivatives (Xiao et al., 2014).
Eigenschaften
IUPAC Name |
N-[(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]-3-(2-oxopiperidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c19-15(9-11-18-10-2-1-6-16(18)20)17-14-8-7-12-4-3-5-13(12)14/h12-14H,1-11H2,(H,17,19)/t12-,13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSLXMZFMVIRGQ-IHRRRGAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCC(=O)NC2CCC3C2CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C(=O)C1)CCC(=O)N[C@H]2CC[C@H]3[C@@H]2CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]-3-(2-oxopiperidin-1-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{(1S*,5R*)-3-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-7-oxo-3,6-diazabicyclo[3.2.2]non-6-yl}-N,N-dimethylacetamide](/img/structure/B5551327.png)
![2-chloro-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5551332.png)
![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5551334.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5551341.png)

![3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5551351.png)
![8-fluoro-2-{[4-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5551359.png)

![N-[1-[(cyclohexylamino)carbonyl]-2-(2-furyl)vinyl]benzamide](/img/structure/B5551388.png)


![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5551411.png)
![4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5551418.png)
![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5551426.png)